molecular formula C14H21ClN2O B1527779 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride CAS No. 1236255-40-5

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride

Cat. No.: B1527779
CAS No.: 1236255-40-5
M. Wt: 268.78 g/mol
InChI Key: VZIJJLCMQNUCFH-UHFFFAOYSA-N
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Description

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of an isoquinoline moiety, which is a bicyclic structure containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a suitable isoquinoline derivative with an appropriate amine and a ketone. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the desired product. The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can result in a wide range of substituted isoquinoline compounds.

Scientific Research Applications

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride involves its interaction with specific molecular targets in biological systems. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propionic acid hydrochloride
  • 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine

Uniqueness

Compared to similar compounds, 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride is unique due to its specific structural features, such as the presence of both an isoquinoline moiety and a butanone group. These features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-10(2)13(15)14(17)16-8-7-11-5-3-4-6-12(11)9-16;/h3-6,10,13H,7-9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIJJLCMQNUCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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